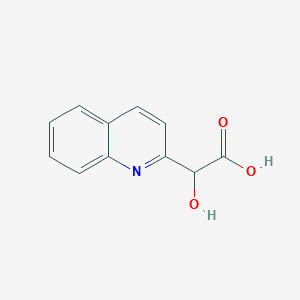
2,6-Difluorophenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorophenyl Chloroformate is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of phenyl chloroformate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is used as a reagent in organic synthesis, particularly in the preparation of various chemical intermediates and active pharmaceutical ingredients.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Difluorophenyl Chloroformate can be synthesized through the reaction of 2,6-difluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process and to prevent the decomposition of the product. The general reaction scheme is as follows:
2,6-Difluorophenol+Phosgene→2,6-Difluorophenyl Chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor, where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluorophenyl Chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to produce 2,6-difluorophenol and hydrochloric acid.
Reduction: Can be reduced to 2,6-difluorophenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Used in the formation of carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2,6-Difluorophenol: Formed from hydrolysis or reduction reactions.
Aplicaciones Científicas De Investigación
2,6-Difluorophenyl Chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and active pharmaceutical ingredients.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Difluorophenyl Chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
2,6-Difluorophenyl Chloroformate can be compared with other chloroformates such as:
Methyl Chloroformate: A simpler chloroformate used in similar nucleophilic substitution reactions.
Phenyl Chloroformate: Similar structure but without the fluorine substituents, leading to different reactivity and applications.
Benzyl Chloroformate: Used for introducing the Cbz (carboxybenzyl) protecting group in organic synthesis.
The uniqueness of this compound lies in the presence of fluorine atoms, which can influence the reactivity and stability of the compound, making it suitable for specific applications where fluorinated intermediates are required.
Propiedades
Fórmula molecular |
C7H3ClF2O2 |
|---|---|
Peso molecular |
192.55 g/mol |
Nombre IUPAC |
(2,6-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3ClF2O2/c8-7(11)12-6-4(9)2-1-3-5(6)10/h1-3H |
Clave InChI |
XAEAQCLRHNJBLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)OC(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


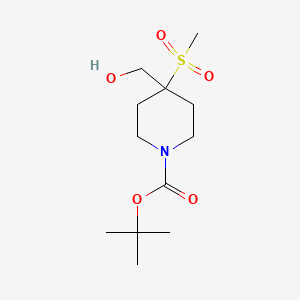

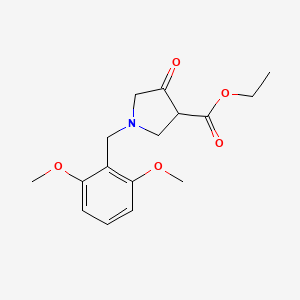
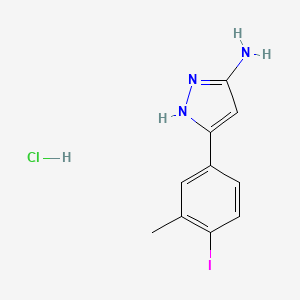
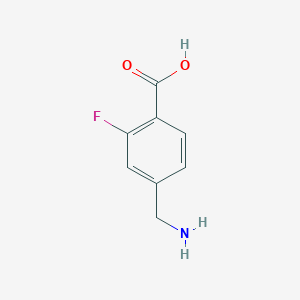
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)

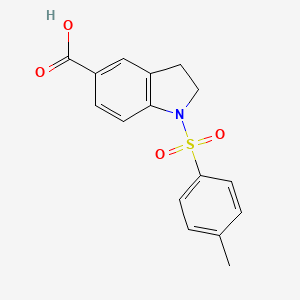
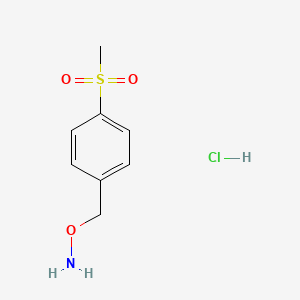


![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)

